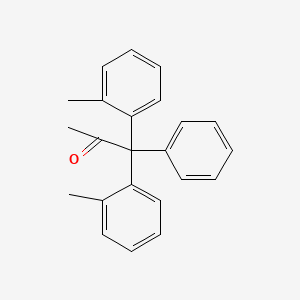
1-Phenyl-1,1-di-O-tolyl-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,1-di-O-tolyl-2-propanone is an organic compound with the molecular formula C23H22O and a molecular weight of 314.4202 g/mol It is a derivative of acetophenone, featuring phenyl and tolyl groups attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-Phenyl-1,1-di-O-tolyl-2-propanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. Another approach involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide . Industrial production methods may vary, but they often rely on similar principles of catalysis and controlled reaction environments to ensure high yields and purity.
Análisis De Reacciones Químicas
1-Phenyl-1,1-di-O-tolyl-2-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-1,1-di-O-tolyl-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,1-di-O-tolyl-2-propanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenyl-1,1-di-O-tolyl-2-propanone can be compared with similar compounds such as phenylacetone and 1-phenyl-2-propanone . While these compounds share structural similarities, this compound is unique due to the presence of additional tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Similar Compounds
- Phenylacetone
- 1-Phenyl-2-propanone
Propiedades
Número CAS |
6324-65-8 |
|---|---|
Fórmula molecular |
C23H22O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,1-bis(2-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C23H22O/c1-17-11-7-9-15-21(17)23(19(3)24,20-13-5-4-6-14-20)22-16-10-8-12-18(22)2/h4-16H,1-3H3 |
Clave InChI |
GMOUGOGLADCJGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


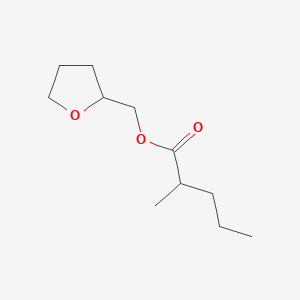
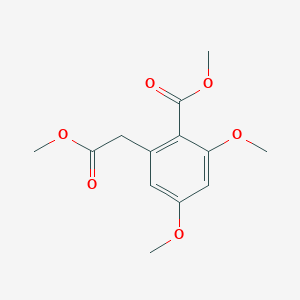
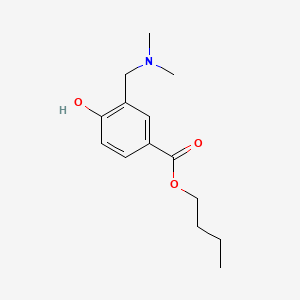
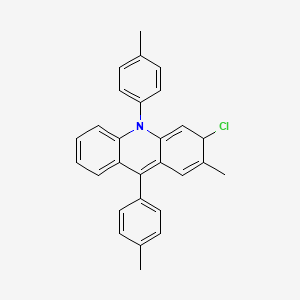
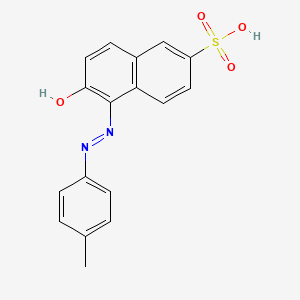
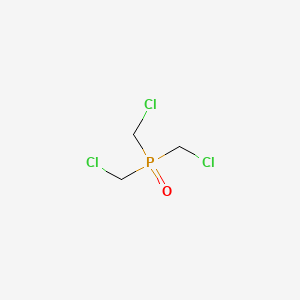
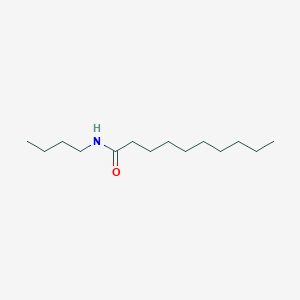
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
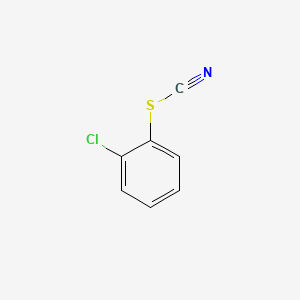
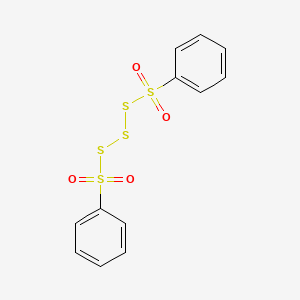
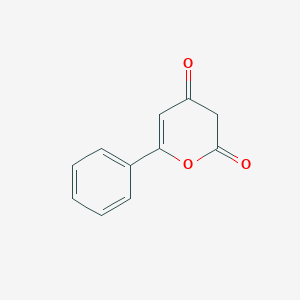

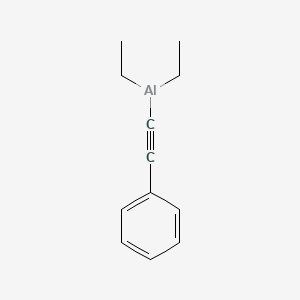
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
